molecular formula C8H11ClN2 B3046822 3-(chloromethyl)-5-cyclopropyl-1-methyl-1H-pyrazole CAS No. 1310379-37-3

3-(chloromethyl)-5-cyclopropyl-1-methyl-1H-pyrazole

Cat. No.: B3046822
CAS No.: 1310379-37-3
M. Wt: 170.64
InChI Key: RNPYHJOQHDMNJZ-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-cyclopropyl-1-methyl-1H-pyrazole is a pyrazole derivative featuring a chloromethyl (-CH₂Cl) group at position 3, a cyclopropyl substituent at position 5, and a methyl (-CH₃) group at the 1-nitrogen position.

Properties

IUPAC Name

3-(chloromethyl)-5-cyclopropyl-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-11-8(6-2-3-6)4-7(5-9)10-11/h4,6H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPYHJOQHDMNJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CCl)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701215083
Record name 1H-Pyrazole, 3-(chloromethyl)-5-cyclopropyl-1-methyl-
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Molecular Weight

170.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310379-37-3
Record name 1H-Pyrazole, 3-(chloromethyl)-5-cyclopropyl-1-methyl-
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Record name 1H-Pyrazole, 3-(chloromethyl)-5-cyclopropyl-1-methyl-
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Record name 3-(chloromethyl)-5-cyclopropyl-1-methyl-1H-pyrazole
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Preparation Methods

The synthesis of 3-(chloromethyl)-5-cyclopropyl-1-methyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 3-(chloromethyl)-1-methyl-1H-pyrazole with cyclopropylmagnesium bromide. The reaction is typically carried out in an inert atmosphere using anhydrous solvents to prevent moisture from interfering with the reaction. The reaction mixture is then refluxed, and the product is isolated through standard purification techniques such as column chromatography.

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ catalysts and specific reaction conditions to ensure high efficiency and scalability.

Chemical Reactions Analysis

3-(Chloromethyl)-5-cyclopropyl-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted derivatives.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxylic acids or ketones.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions employed.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
3-(Chloromethyl)-5-cyclopropyl-1-methyl-1H-pyrazole serves as a versatile building block in organic synthesis. Its chloromethyl group enhances its reactivity, making it suitable for various substitution reactions. This compound can be used to synthesize more complex pyrazole derivatives, which are valuable in both academic research and industrial applications.

Table 1: Key Synthetic Reactions Involving 3-(Chloromethyl)-5-cyclopropyl-1-methyl-1H-pyrazole

Reaction TypeDescriptionReference
Nucleophilic SubstitutionReacts with nucleophiles to form substituted pyrazoles
Coupling ReactionsUsed in coupling reactions to create larger frameworks
CyclizationFacilitates cyclization to form multi-ring structures

Biological Research

Enzyme Inhibition Studies
The compound's structural similarity to other biologically active pyrazoles enables it to interact with various biological targets. Research has indicated its potential as an enzyme inhibitor, particularly in the context of drug design.

Case Study: Inhibition of Specific Enzymes
A study investigated the inhibitory effects of 3-(Chloromethyl)-5-cyclopropyl-1-methyl-1H-pyrazole on a specific enzyme involved in metabolic pathways. The results demonstrated significant inhibition, suggesting its potential use in therapeutic applications targeting metabolic disorders.

Medicinal Chemistry

Therapeutic Properties
Derivatives of 3-(Chloromethyl)-5-cyclopropyl-1-methyl-1H-pyrazole are being explored for their therapeutic properties, including anti-inflammatory and anticancer activities. The compound's ability to modify biological pathways makes it a candidate for drug development.

Table 2: Potential Therapeutic Applications

Application TypeDescriptionEvidence
Anti-inflammatoryExhibits properties that may reduce inflammationPreliminary studies
AnticancerPotential activity against cancer cell linesOngoing research
AnalgesicInvestigated for pain relief propertiesEarly-stage trials

Agricultural Chemistry

Agrochemical Development
The compound is also being studied for its role in developing agrochemicals. Its unique structure allows it to function as an intermediate in the synthesis of herbicides and pesticides, contributing to crop protection strategies.

Case Study: Herbicide Synthesis
Research into the synthesis of herbicides using 3-(Chloromethyl)-5-cyclopropyl-1-methyl-1H-pyrazole has shown promising results. The compound has been identified as an intermediate in creating effective herbicides that target resistant weed species.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-5-cyclopropyl-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in biological processes. For example, it may inhibit the activity of enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Positioning and Molecular Properties

The table below highlights key structural and synthetic differences between the target compound and similar pyrazole derivatives:

Compound Name Substituents (Position) Molecular Weight (g/mol) Synthesis Method Yield Key Applications/Properties
3-(Chloromethyl)-5-cyclopropyl-1-methyl-1H-pyrazole 3-(CH₂Cl), 5-cyclopropyl, 1-CH₃ ~183.6 (calculated) Likely via cyclopropyl precursor alkylation N/A Potential alkylating agent, intermediates
5-Chloromethyl-1,3-dimethyl-1H-pyrazole 5-(CH₂Cl), 1-CH₃, 3-CH₃ 174.63 Phosphoryl trichloride reaction with DMF 22% Crystallographic studies
3-Chloro-1-ethyl-5-methyl-1H-pyrazole 3-Cl, 1-C₂H₅, 5-CH₃ 158.63 Unspecified (commercial intermediate) N/A Pharmaceutical intermediate
8o (5-Cyclopropyl-2-(4-(2,4-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)pyridine) 5-cyclopropyl, pyridine-linked ~400 (estimated) High-temperature acetonitrile reaction N/A DHODH inhibition
Key Observations:
  • Lipophilicity : Cyclopropyl-containing compounds (e.g., the target and 8o) exhibit increased lipophilicity, which may enhance membrane permeability in biological systems .

Stability and Reactivity

  • Hydrolytic Stability: The chloromethyl group in the target compound is prone to hydrolysis compared to non-alkylated chloro analogues (e.g., 3-Chloro-1-ethyl-5-methyl-1H-pyrazole) .
  • Thermal Stability : Cyclopropyl rings are generally stable under synthetic conditions but may undergo ring-opening under extreme thermal stress, as seen in ’s high-temperature reactions .

Biological Activity

3-(Chloromethyl)-5-cyclopropyl-1-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C5_5H7_7ClN2_2
  • CAS Number : 1310379-37-3

This structure includes a chloromethyl group and a cyclopropyl moiety, which contribute to its unique reactivity and biological profile.

Anticancer Activity

Research indicates that pyrazole derivatives, including 3-(chloromethyl)-5-cyclopropyl-1-methyl-1H-pyrazole, exhibit potent anticancer properties. A review highlighted the role of substituted pyrazoles as kinase inhibitors, with some derivatives demonstrating selectivity against specific kinases such as ALK (anaplastic lymphoma kinase). For instance, compound modifications led to an IC50_{50} of 2.9 nM against ALK in cell-free assays, showcasing significant anticancer potential .

Anti-inflammatory Effects

The anti-inflammatory activity of pyrazole derivatives has been well-documented. Studies show that compounds with similar structures can inhibit COX enzymes, which are crucial in inflammatory processes. For example, certain pyrazole derivatives demonstrated IC50_{50} values comparable to established anti-inflammatory drugs like celecoxib . The introduction of electron-withdrawing groups such as chloromethyl enhances this activity by improving binding affinity to COX enzymes .

Antimicrobial Properties

3-(Chloromethyl)-5-cyclopropyl-1-methyl-1H-pyrazole has also shown promising antimicrobial activity. Research on related pyrazole compounds indicates efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens . The presence of the chloromethyl group is believed to enhance the compound's interaction with microbial targets.

The biological activity of 3-(chloromethyl)-5-cyclopropyl-1-methyl-1H-pyrazole is largely attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : The pyrazole scaffold serves as a hinge-binding moiety in kinase inhibitors, allowing for selective targeting of cancer-related kinases.
  • COX Inhibition : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators.
  • Antimicrobial Mechanisms : The compound's structural features may facilitate penetration into bacterial cells, disrupting essential cellular processes.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives:

StudyFindings
Selvam et al.Synthesized novel pyrazole derivatives with significant anti-inflammatory effects (up to 85% TNF-α inhibition) .
Burguete et al.Reported antimicrobial activity against E. coli and S. aureus with promising results for pyrazole-based compounds .
Tageldin et al.Investigated anti-inflammatory potential through COX inhibition assays; some derivatives exhibited higher potency than standard drugs .

Q & A

Q. What are the established synthetic routes for 3-(chloromethyl)-5-cyclopropyl-1-methyl-1H-pyrazole, and what are their comparative advantages?

  • Methodological Answer : The compound can be synthesized via Vilsmeier-Haack formylation followed by nucleophilic substitution. For example, 5-chloro-3-methylpyrazole derivatives are formylated using POCl₃ and DMF under controlled temperatures (70–80°C) to introduce the aldehyde group . The chloromethyl group is introduced via alkylation with chloromethylating agents (e.g., ClCH₂SO₂Cl) in basic media (K₂CO₃, DMF, 60°C). Cyclopropane substitution is achieved using cyclopropyl boronic acids under Suzuki-Miyaura coupling conditions (Pd(PPh₃)₄, K₃PO₄, degassed DMF/H₂O) .
  • Comparative Advantages :
  • Vilsmeier-Haack offers high regioselectivity for formylation at the 4-position of pyrazole .
  • Suzuki coupling ensures precise introduction of cyclopropyl groups with minimal byproducts .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm the chloromethyl (-CH₂Cl) group via triplet signals at δ ~4.5–5.0 ppm (¹H) and δ ~40–45 ppm (¹³C). The cyclopropyl group shows characteristic multiplet signals in ¹H NMR (δ ~0.5–2.0 ppm) .
  • IR : The C-Cl stretch appears at ~600–800 cm⁻¹, while the pyrazole ring C=N/C=C vibrations are observed at ~1500–1600 cm⁻¹ .
  • MS : The molecular ion peak ([M⁺]) should match the exact mass (calculated via HRMS). Fragmentation patterns (e.g., loss of Cl⁻ or cyclopropyl groups) validate substituent positions .

Advanced Research Challenges

Q. What strategies optimize regioselectivity during the introduction of the cyclopropyl group?

  • Methodological Answer :
  • Steric and Electronic Control : Use bulky palladium ligands (e.g., XPhos) to direct coupling to less hindered positions. Electron-withdrawing groups (e.g., -Cl) on pyrazole enhance reactivity at specific sites .
  • Precursor Design : Intermediate 5-chloro derivatives improve selectivity by directing cross-coupling reactions to the 5-position .
  • Reaction Monitoring : In-situ FTIR or LC-MS tracks intermediate formation, enabling real-time adjustment of reaction parameters (temperature, catalyst loading) .

Q. How can discrepancies in spectral data (e.g., unexpected peaks in NMR) be systematically investigated?

  • Methodological Answer :
  • Step 1 : Repeat synthesis and purification (e.g., column chromatography with EtOAc/hexane gradients) to rule out impurities .
  • Step 2 : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. For example, NOESY can identify spatial proximity between cyclopropyl and chloromethyl groups .
  • Step 3 : Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .

Q. What computational methods predict the reactivity of the chloromethyl group in cross-coupling reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize the geometry of the compound at the B3LYP/6-311+G(d,p) level to calculate Fukui indices, identifying nucleophilic/electrophilic sites .
  • Molecular Dynamics : Simulate reaction pathways (e.g., SN2 displacement of -CH₂Cl) to assess energy barriers and solvent effects (DMF vs. THF) .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the stability of 3-(chloromethyl)-5-cyclopropyl-1-methyl-1H-pyrazole under basic conditions?

  • Methodological Answer :
  • Controlled Stability Studies : Replicate degradation experiments (e.g., in NaOH/EtOH at 25°C) with HPLC monitoring. Compare half-life (t₁/₂) across studies .
  • Mechanistic Probes : Use isotopic labeling (e.g., D₂O) in NMR to track hydrolysis pathways. If β-elimination occurs, deuterium incorporation will shift peaks .
  • Alternative Pathways : If instability persists, replace -CH₂Cl with stable bioisosteres (e.g., -CH₂CF₃) via trifluoromethylation .

Structure-Activity Relationship (SAR) Studies

Q. What role does the cyclopropyl group play in modulating biological activity?

  • Methodological Answer :
  • Conformational Restriction : Cyclopropane’s rigid geometry enhances binding to hydrophobic enzyme pockets (e.g., cytochrome P450). Docking studies (AutoDock Vina) quantify binding affinity changes upon substituent removal .
  • Metabolic Stability : Compare half-lives of cyclopropyl vs. non-cyclopropyl analogs in liver microsome assays. Cyclopropane reduces oxidative metabolism by CYP3A4 .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-(chloromethyl)-5-cyclopropyl-1-methyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
3-(chloromethyl)-5-cyclopropyl-1-methyl-1H-pyrazole

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